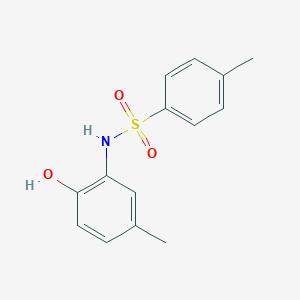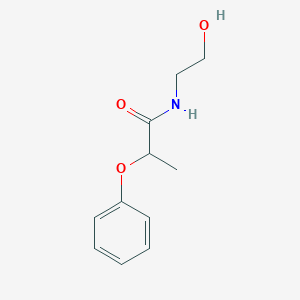![molecular formula C19H23NO2 B290550 4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290550.png)
4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide, also known as BHAP, is a chemical compound that has been widely studied for its potential applications in scientific research. BHAP is a benzamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various scientific experiments.
作用机制
The exact mechanism of action of 4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide is not fully understood, but it is thought to act by binding to specific targets in cells and modulating their activity. In cancer cells, 4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide has been shown to inhibit the activity of certain enzymes involved in cell growth and division. In neurons, 4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide has been shown to modulate the activity of ion channels involved in neurotransmission.
Biochemical and Physiological Effects
4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide has been found to exhibit a range of biochemical and physiological effects. In addition to its potential anticancer and neurological effects, 4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide has been shown to have antioxidant properties and may help to protect cells from oxidative damage. 4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide has also been found to modulate the activity of certain enzymes involved in lipid metabolism, which may have implications for the treatment of metabolic disorders.
实验室实验的优点和局限性
4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide has several advantages for use in scientific experiments. It is relatively easy to synthesize and purify, and its chemical properties make it amenable to a variety of experimental techniques. However, there are also limitations to its use. 4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide has low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several areas of future research that could be pursued with 4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide. One potential direction is the development of new compounds based on the 4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide scaffold with improved therapeutic properties. Another area of research is the elucidation of the exact mechanism of action of 4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide, which could help to guide the development of new drugs. Finally, more research is needed to fully understand the potential applications of 4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide in cancer research, neuroscience, and other fields.
合成方法
4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide can be synthesized using a variety of methods, including the reaction of 3-(1-hydroxyethyl)aniline with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product can be purified using techniques such as column chromatography or recrystallization.
科学研究应用
4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide has been studied for its potential applications in a variety of scientific fields, including cancer research, neuroscience, and drug development. In cancer research, 4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide has been found to inhibit the growth of certain cancer cells and may have potential as a chemotherapeutic agent. In neuroscience, 4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide has been shown to modulate the activity of certain ion channels and may have potential as a treatment for neurological disorders. 4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide has also been studied for its potential use in drug development, as it may be able to serve as a scaffold for the development of new compounds with therapeutic properties.
属性
分子式 |
C19H23NO2 |
|---|---|
分子量 |
297.4 g/mol |
IUPAC 名称 |
4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H23NO2/c1-13(21)15-6-5-7-17(12-15)20-18(22)14-8-10-16(11-9-14)19(2,3)4/h5-13,21H,1-4H3,(H,20,22) |
InChI 键 |
ZEHSUMYPBHOHLQ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)O |
规范 SMILES |
CC(C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-methoxyphenyl)-N-(3-{[(4-methoxyphenyl)acetyl]amino}-4-methylphenyl)acetamide](/img/structure/B290467.png)


![N-[3-(1-hydroxyethyl)phenyl]-2-iodobenzamide](/img/structure/B290474.png)
![N-(2-methyl-5-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-(4-methylphenoxy)acetamide](/img/structure/B290475.png)
![4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzenesulfonamide](/img/structure/B290477.png)
![4-chloro-N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B290478.png)
![4-chloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B290481.png)





